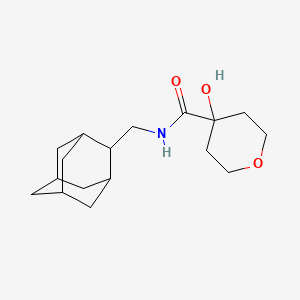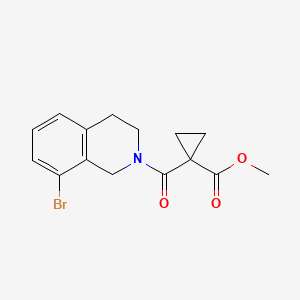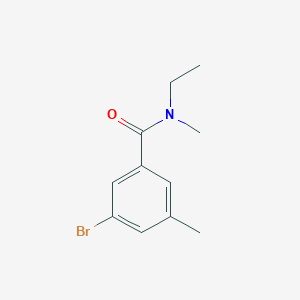![molecular formula C20H22FNO3 B7662649 N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)
N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide, commonly known as FPEHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FPEHC is a synthetic compound that is used in the development of new drugs and therapies for various diseases.
作用機序
FPEHC works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, FPEHC can reduce inflammation and pain.
Biochemical and Physiological Effects:
FPEHC has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, FPEHC has been shown to reduce the activity of certain enzymes involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One advantage of using FPEHC in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, FPEHC has been extensively studied, meaning that there is a wealth of information available on its properties and potential applications. However, one limitation of using FPEHC in lab experiments is that it may have off-target effects, meaning that it could potentially interact with other enzymes or proteins in the body.
将来の方向性
There are several potential future directions for research involving FPEHC. One area of interest is the development of new pain medications based on FPEHC. Additionally, FPEHC could be further studied for its potential applications in cancer treatment. Finally, future research could focus on identifying any potential off-target effects of FPEHC and developing strategies to mitigate these effects.
合成法
The synthesis of FPEHC involves several steps, including the reaction of 4-fluorobenzaldehyde with phenylacetic acid to form 1-(4-fluorophenyl)-2-phenylethanol. The resulting compound is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-hydroxyoxanecarboxamide to form FPEHC.
科学的研究の応用
FPEHC has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, FPEHC has been shown to have anti-cancer properties, making it a potential treatment option for various types of cancer.
特性
IUPAC Name |
N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-14(22-19(23)20(24)10-12-25-13-11-20)15-2-4-16(5-3-15)17-6-8-18(21)9-7-17/h2-9,14,24H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKQIZFBKIEHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)NC(=O)C3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![2-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazole-3-carboxamide](/img/structure/B7662587.png)

![4-hydroxy-N-[(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7662598.png)
![2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
![3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7662618.png)


![(2-Fluoro-6-hydroxyphenyl)-[4-(4-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7662630.png)
![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B7662634.png)
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)

![N-[2-(tert-butylamino)ethyl]-N'-(4-chloro-2,6-difluorophenyl)oxamide](/img/structure/B7662659.png)

